molecular formula C14H9F B1363123 3-Fluorophenanthrene CAS No. 440-40-4

3-Fluorophenanthrene

Cat. No. B1363123
CAS RN: 440-40-4
M. Wt: 196.22 g/mol
InChI Key: DUSQHUWREPHMLT-UHFFFAOYSA-N
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Description

3-Fluorophenanthrene is a chemical compound with the formula C14H9F . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, with a fluorine atom attached .


Synthesis Analysis

The synthesis of fluorophenanthrene derivatives has been reported in the literature. A series of six new suitably functionalized fluorophenanthrene derivatives were synthesized through a simple procedure, making use of inexpensive starting materials under mild conditions . The target phenanthrenes were characterized by 1H and 13C NMR and FT-IR spectroscopies .


Molecular Structure Analysis

The molecular structure of 3-Fluorophenanthrene consists of a phenanthrene core with a fluorine atom attached. The molecular formula is C14H9F, and it has a molecular weight of 196.22 .

Scientific Research Applications

1. Fluorescence Sensing

3-Fluorophenanthrene derivatives are utilized in fluorescence sensing applications. For instance, derivatives like 3-Perylenyl-antimony(V) are used for the detection of fluoride ions in water at sub-ppm concentrations. This type of sensing is vital for environmental monitoring and water quality assessment. The presence of 3-Fluorophenanthrene enhances the fluorescence intensity, making it a valuable tool for sensitive detection (Hirai et al., 2016).

2. NMR Spectroscopy in Analytical Studies

3-Fluorophenanthrene and its derivatives are characterized extensively using NMR spectroscopy. This technique provides detailed information about the molecular structure and dynamics, essential for understanding the properties of these compounds. The study by Lutnaes et al. (2005) highlights the use of NMR for characterizing monofluorinated polycyclic aromatic compounds, thereby contributing to analytical, environmental, and toxicological studies (Lutnaes et al., 2005).

3. Investigation of PAH Degradation

Research has been conducted on the degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, where 3-Fluorophenanthrene-related compounds are studied. This research is crucial in environmental management, particularly in bioremediation strategies to mitigate the impact of PAHs contamination. For example, Rabodonirina et al. (2019) demonstrated the degradation of fluorene and phenanthrene using bacterial strains, highlighting the importance of understanding such processes in environmental cleanup efforts (Rabodonirina et al., 2019).

4. Biomedical Research and Drug Development

3-Fluorophenanthrene compounds are investigated in the context of biomedical research and drug development. They are explored for potential applications in therapeutic treatments, including their interaction with biomolecules like DNA. The study by Bhat et al. (2011) discusses the synthesis and characterization of fluorophore-labeled copper(II) complexes, demonstrating potential in DNA binding and anticancer activity (Bhat et al., 2011).

5. Environmental Monitoring

Developments in the field of environmental monitoring have also been influenced by 3-Fluorophenanthrene derivatives. Tedetti et al. (2013) developed a field-portable fluorometer based on deep ultraviolet LEDs for detecting phenanthrene-like compounds in natural waters. This innovation is significant for real-time monitoring of water quality and environmental pollutants (Tedetti et al., 2013).

properties

IUPAC Name

3-fluorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSQHUWREPHMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336177
Record name 3-fluorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenanthrene

CAS RN

440-40-4
Record name 3-fluorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
A Eirín, F Fernández, C González… - Organic preparations and …, 1992 - Taylor & Francis
EIRIN, FERNANDEZ, GONZALEZ AND LOPEZ alkanoic acids to be assayed as anti-inflammatory agents.'Commercially available 3-acetylphenanthrene (la)? and 3-acetyl-9-…
Number of citations: 6 www.tandfonline.com
BF Lutnaes, G Luthe, UAT Brinkman… - Magnetic …, 2005 - Wiley Online Library
Monofluorinated polycyclic aromatic hydrocarbons (F‐PAHs) have attracted much attention in analytical, environmental, toxicological and mechanistic studies because of their physico‐…
M Kerst, JT Andersson - Fresenius' journal of analytical chemistry, 2001 - Springer
… The volume of the toluene fraction was reduced to 1 mL and 3-fluorophenanthrene (8.75 µg) was added. For quantification of the PACs extracted with NMP and NMP–CS2 (1 : 1), 2-…
Number of citations: 21 link.springer.com
B Schmid, JT Andersson - Analytical chemistry, 1997 - ACS Publications
… Two- and three-ring PAHs were quantified through comparison with the internal standards 2-fluoronaphthalene and 3-fluorophenanthrene. The standards were added to the sample …
Number of citations: 54 pubs.acs.org
JT Andersson, B Schmid - Journal of Chromatography A, 1995 - Elsevier
… 2-fluoronaphthalene and octafluoronaphthalene; for the three-ring PAHs, 3-fluorophenanthrene was chosen. The benzothiophenes were quantified using 5-fluorobenzothiophene …
Number of citations: 105 www.sciencedirect.com
MJS Dewar, J Kelemen - The Journal of Chemical Physics, 1968 - pubs.aip.org
The procedures developed in previous papers of this series have been extended to aromatic fluorides, using 19 F NMR chemical shifts as a guide to the selection of parameters for …
Number of citations: 57 pubs.aip.org
F Domine, A Cincinelli, E Bonnaud… - … science & technology, 2007 - ACS Publications
… the addition of a surrogate standard (3-fluorophenanthrene) to determine analytical recovery … Recovery of 3-fluorophenanthrene was 82 ± 6% and was used to correct the amount of …
Number of citations: 57 pubs.acs.org
DJ Sardella, E Boger - Magnetic resonance in chemistry, 1986 - Wiley Online Library
The 13 C NMR spectra of 7‐, 8‐, 9‐ and 10‐fluoro‐benzo[a]pyrenes have been recorded and the chemical shifts of all protonated (and fluorine‐substituted) carbons have been assigned…
CS Wood, FB Mallory - The Journal of Organic Chemistry, 1964 - ACS Publications
A general discussion of the scope and mechanism of the photoconversion of stilbenes to phenanthrenes in solution in the presence of oxidants such as iodine and oxygen has been …
Number of citations: 282 pubs.acs.org
U Weis, JT Andersson - Polycyclic Aromatic Compounds, 2002 - Taylor & Francis
… Of the compounds described here, only 3-fluorophenanthrene appears to have been made previously using this synthetic approach (5). Halogen loss occasionally has been reported to …
Number of citations: 7 www.tandfonline.com

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